molecular formula C18H20N2O3 B4303836 5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one

5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one

Cat. No. B4303836
M. Wt: 312.4 g/mol
InChI Key: RWFGFBQNXTZVIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one is a chemical compound that has attracted the attention of researchers due to its potential in various scientific applications.

Mechanism of Action

The mechanism of action of 5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one involves the inhibition of bacterial and fungal cell wall synthesis. The compound binds to the enzymes responsible for cell wall synthesis, preventing the formation of the cell wall and ultimately leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one include antibacterial and antifungal activities, as well as the inhibition of cancer cell growth. The compound has also been found to have low toxicity levels, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one in lab experiments is its potential as a new antibiotic and antifungal agent. Additionally, the compound has shown low toxicity levels, making it a safer alternative to existing antibiotics. However, one of the limitations of using this compound is the lack of information on its pharmacokinetics and pharmacodynamics.

Future Directions

There are several future directions for the research of 5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one. One of the directions is to investigate the compound's pharmacokinetics and pharmacodynamics to better understand its potential as a new antibiotic and antifungal agent. Additionally, further research is needed to explore the compound's potential in the treatment of cancer. Finally, the synthesis of analogs of the compound may lead to the development of more potent and selective antibacterial and antifungal agents.

Scientific Research Applications

5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one has shown potential in various scientific applications. One of the significant applications is in the field of medicinal chemistry. The compound has demonstrated antibacterial and antifungal activities, making it a promising candidate for the development of new antibiotics and antifungal agents. Additionally, the compound has shown potential in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.

properties

IUPAC Name

5-benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-17(12-14-8-4-3-5-9-14)18(2,22)20(16(21)23-17)13-15-10-6-7-11-19-15/h3-11,22H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFGFBQNXTZVIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C(=O)O1)CC2=CC=CC=N2)(C)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Benzyl-4-hydroxy-4,5-dimethyl-3-(pyridin-2-ylmethyl)-1,3-oxazolidin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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